molecular formula C8H13N3 B1454027 2-(2-Methylpropyl)pyrimidin-5-amine CAS No. 944901-53-5

2-(2-Methylpropyl)pyrimidin-5-amine

Cat. No. B1454027
M. Wt: 151.21 g/mol
InChI Key: AEDXQYHVFVEMBA-UHFFFAOYSA-N
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Description

“2-(2-Methylpropyl)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 . It is also known as 2-isobutylpyrimidin-5-amine .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropyl)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a 2-methylpropyl group and an amine group.

Scientific Research Applications

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

For example, in the field of medicinal chemistry, pyrimidines have been used for their anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

In terms of methods of application or experimental procedures, numerous methods for the synthesis of pyrimidines are described . For instance, Lejon et al. developed a palladium-catalyzed synthesis of pyrimidines by the reaction of α-methyl or α- methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .

  • Antioxidants : Pyrimidines have been found to display antioxidant effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

  • Antibacterial : Pyrimidines have been used in the development of antibacterial agents. These are substances that destroy bacteria and suppress their growth.

  • Antiviral : Pyrimidines have shown antiviral properties. Antiviral drugs are a class of medication used specifically for treating viral infections.

  • Antifungal : Pyrimidines have been used in the development of antifungal agents. These are pharmaceutical fungicides used to treat and prevent mycoses such as athlete’s foot, ringworm, candidiasis, cryptococcal meningitis, and others.

  • Antituberculosis : Pyrimidines have been used in the development of antituberculosis agents. These are drugs used to treat tuberculosis, a serious infectious disease that affects the lungs.

  • Anti-inflammatory : As mentioned earlier, pyrimidines have been used for their anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been used in the development of various therapeutic agents .

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

properties

IUPAC Name

2-(2-methylpropyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDXQYHVFVEMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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